molecular formula C46H49N9O11S B1194545 TL13-149

TL13-149

货号: B1194545
分子量: 936.01
InChI 键: UVOLPFGPOFPBOB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Evolution of Protein Degradation Strategies in Chemical Biology

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic strategy in drug discovery, shifting the paradigm from simple inhibition of protein function to the complete removal of disease-causing proteins. thno.orgacs.org This approach leverages the cell's natural protein disposal machinery, such as the ubiquitin-proteasome system (UPS) and the lysosomal degradation pathway. acs.orgnjbio.com The concept of hijacking these systems began to gain significant traction with the development of various degrader technologies.

The journey of TPD began with early discoveries, but the field expanded significantly with the advent of Proteolysis-Targeting Chimeras (PROTACs). The first PROTAC was reported in 2001, though widespread interest surged around 2015 with the development of more potent, small-molecule-based versions. portlandpress.com Since then, the field has rapidly evolved, leading to a variety of degradation strategies beyond traditional PROTACs. These include:

Lysosome-Targeting Chimeras (LYTACs): Designed to degrade extracellular and membrane-bound proteins by tethering them to lysosome-targeting receptors. thno.org

Autophagy-Targeting Chimeras (AUTACs) and Autophagosome-Tethering Compounds (ATTECs): These molecules induce the degradation of targets via the autophagy pathway. thno.orgnih.gov

Molecular Glues: Smaller molecules that induce an interaction between an E3 ligase and a target protein without the need for a linker. nih.gov

This expansion of degradation technologies has opened up the possibility of targeting proteins previously considered "undruggable" by conventional inhibitors. thno.orgirbbarcelona.org

Fundamental Principles of Proteolysis-Targeting Chimeras (PROTACs) as a Therapeutic Modality

PROTACs are heterobifunctional molecules at the forefront of TPD. frontiersin.org Their structure is modular, consisting of three key components:

A ligand that binds to a specific protein of interest (POI).

A ligand that recruits an E3 ubiquitin ligase.

A flexible linker that connects the two ligands. researchgate.netbiochempeg.com

The mechanism of action for a PROTAC is event-driven and catalytic. acs.orgportlandpress.com Once inside a cell, the PROTAC simultaneously binds to the POI and an E3 ligase, forming a ternary complex. portlandpress.comfaseb.org This induced proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. mdpi.com The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, the cell's primary machinery for protein disposal. frontiersin.org After the POI is destroyed, the PROTAC is released and can target another copy of the protein, repeating the cycle. portlandpress.com This catalytic nature means that PROTACs can be effective at very low concentrations. njbio.com

Unlike traditional inhibitors that only block a protein's active site, PROTACs can bind to any suitable site on the target protein to induce its degradation, thereby ablating all of its functions, including non-enzymatic scaffolding roles. portlandpress.comirbbarcelona.orgnih.gov

Biological Significance of FLT3 in Disease Pathogenesis and Therapeutic Intervention

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development, survival, and proliferation of hematopoietic stem and progenitor cells. nih.govashpublications.org The interaction of FLT3 with its ligand (FL) stimulates multiple downstream signaling pathways, including PI3K/AKT, MAPK/ERK, and STAT, which are essential for regulating the cell cycle and differentiation. xiahepublishing.comnih.gov

In the context of disease, mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients. nih.govashpublications.org The most frequent mutations are internal tandem duplications (ITD) in the juxtamembrane domain, followed by point mutations in the tyrosine kinase domain (TKD). nih.govnih.gov These mutations lead to the constitutive, ligand-independent activation of the FLT3 kinase, driving uncontrolled proliferation of leukemia cells and are associated with a higher risk of relapse and poor prognosis. nih.govxiahepublishing.com Consequently, the high expression and oncogenic activity of mutant FLT3 make it a key therapeutic target for AML. ashpublications.orgnih.govashpublications.org

Positioning of TL13-149 within the Landscape of FLT3-Targeting PROTAC Research

This compound is a specific, potent PROTAC designed to induce the degradation of the FLT3 protein. It was developed by Nathanael S. Gray's research group as part of an effort to create targeted kinase degraders. stanford.edu The development of this compound was informed by insights gained from a multi-kinase degrader, TL12-186, which identified FLT3 as a kinase susceptible to degradation. nih.govstanford.edu

Structurally, this compound is a heterobifunctional molecule that connects the clinical FLT3 inhibitor quizartinib (B1680412) (also known as AC220) to a ligand for the Cereblon (CRBN) E3 ligase via a polyethylene (B3416737) glycol (PEG)-based linker. frontiersin.orgresearchgate.net It was developed alongside a similar compound, TL13-117 , which features a slightly different linker composition. researchgate.netnih.gov

The development of this compound and other quizartinib-based PROTACs represents a significant strategy in the effort to overcome resistance to FLT3 inhibitors in AML. patsnap.comewadirect.com The landscape of FLT3-targeting PROTACs is diverse, including molecules that recruit different E3 ligases (such as VHL) or utilize other FLT3 inhibitors like gilteritinib or dovitinib (B548160) as the protein-binding warhead. patsnap.comewadirect.comechemi.comkactusbio.com

Research Findings for this compound

CompoundTarget ProteinE3 Ligase RecruitedWarhead (POI Ligand)Key FindingReference
This compoundFLT3Cereblon (CRBN)Quizartinib (AC220)Induces efficient FLT3 degradation in MOLM-14 cells at 10-100 nM. researchgate.net
TL13-117FLT3Cereblon (CRBN)Quizartinib (AC220)A related FLT3 degrader developed alongside this compound, also showing degradation at 10-100 nM. frontiersin.orgnih.gov
TL12-186Multi-kinaseCereblon (CRBN)TAE684A multi-kinase degrader that identified FLT3 as a readily degradable target, informing the design of this compound. nih.govstanford.edu

属性

分子式

C46H49N9O11S

分子量

936.01

IUPAC 名称

N-(2-(2-(2-(2-((2-(4-(3-(5-(tert-butyl)isoxazol-3-yl)ureido)phenyl)benzo[d]imidazo[2,1-b]thiazol-6-yl)oxy)ethoxy)ethoxy)ethoxy)ethyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide

InChI

InChI=1S/C46H49N9O11S/c1-46(2,3)36-24-37(53-66-36)51-44(61)49-28-9-7-27(8-10-28)32-26-54-34-23-29(11-13-35(34)67-45(54)50-32)65-22-21-64-20-19-63-18-17-62-16-15-47-39(57)25-48-31-6-4-5-30-40(31)43(60)55(42(30)59)33-12-14-38(56)52-41(33)58/h4-11,13,23-24,26,33,48H,12,14-22,25H2,1-3H3,(H,47,57)(H,52,56,58)(H2,49,51,53,61)

InChI 键

UVOLPFGPOFPBOB-UHFFFAOYSA-N

SMILES

O=C(NC1=NOC(C(C)(C)C)=C1)NC2=CC=C(C3=CN4C(SC5=CC=C(OCCOCCOCCOCCNC(CNC6=CC=CC(C(N7C8CCC(NC8=O)=O)=O)=C6C7=O)=O)C=C45)=N3)C=C2

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

TL13-149;  TL13149;  TL13 149

产品来源

United States

Chemical Design and Synthesis of Tl13 149

Molecular Architecture and Rational Design Principles

The architecture of TL13-149 is tripartite, consisting of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that joins the two. This design facilitates the formation of a ternary complex between the target protein and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target. nih.gov

The design of this compound incorporates a warhead that specifically targets the FLT3 receptor tyrosine kinase. FLT3 is a validated therapeutic target, as mutations in its gene are common drivers in acute myeloid leukemia (AML). ewadirect.commdpi.com For this purpose, the clinical candidate quizartinib (B1680412) (also known as AC220) was selected as the FLT3-binding moiety. researchgate.netnih.gov

Quizartinib is a potent, second-generation, and highly selective type II FLT3 inhibitor. nih.govnih.gov It functions by binding to and stabilizing the inactive conformation of the FLT3 receptor, thereby preventing its autophosphorylation and the activation of downstream signaling pathways that promote cell proliferation. nih.gov The co-crystal structure of FLT3 with quizartinib reveals that the kinase adopts an inactive "DFG-out" conformation upon binding. plos.org This high-affinity and specific interaction makes quizartinib an ideal anchor to bring the FLT3 protein into proximity with the recruited E3 ligase.

To engage the ubiquitin-proteasome system, this compound employs a ligand that recruits an E3 ubiquitin ligase. The selected ligand is pomalidomide (B1683931), a derivative of thalidomide. researchgate.netnih.gov Pomalidomide is well-established as a binder to the cereblon (CRBN) protein, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase family (CRL4-CRBN). nih.govselleckchem.com

The choice of pomalidomide is rationalized by the widespread use of immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide as CRBN-recruiting ligands in the development of PROTACs. nih.gov This strategy leverages a well-understood interaction to effectively bring the powerful degradation machinery of the CRBN E3 ligase to bear upon the targeted protein.

The PEG-based linker in this compound provides flexibility, which can be advantageous for allowing the two ends of the PROTAC to find their respective binding pockets on FLT3 and CRBN. However, linker optimization is a crucial step in PROTAC design, as evidenced by a competing FLT3 PROTAC from the Craig M. Crews group that utilized a von Hippel-Lindau (VHL) E3 ligase ligand with an optimized linker and demonstrated superior degradation activity. researchgate.net This highlights that the linker's properties significantly influence the stability of the ternary complex and the subsequent degradation efficiency.

Table 1: Molecular Components of this compound

Component Chemical Moiety Function
Target-Binding Ligand Quizartinib (AC220) Binds to FMS-like tyrosine kinase 3 (FLT3)
E3 Ligase Ligand Pomalidomide Recruits the Cereblon (CRBN) E3 ubiquitin ligase

| Linker | Polyethylene (B3416737) Glycol (PEG) | Covalently connects the two ligands and facilitates ternary complex formation |

Selection and Rationale for the E3 Ubiquitin Ligase Recruiting Ligand (e.g., Pomalidomide/CRBN Ligand)

Advanced Synthetic Methodologies for Heterobifunctional Molecule Construction

The synthesis of a heterobifunctional molecule like this compound involves the strategic conjugation of its three core components. While the precise, step-by-step synthetic route for this compound is proprietary, the general methodology follows established principles of bioconjugation and medicinal chemistry. nih.gov The process typically involves the synthesis or acquisition of the three building blocks: the target-binding ligand, the E3 ligase ligand, and the linker.

The synthesis is often modular, where functionalized versions of the ligands are prepared for coupling. For instance, a pomalidomide derivative can be attached to a PEG linker that has a reactive functional group, such as a carboxylic acid, at its other end. tocris.com This functionalized linker-ligand construct can then be coupled to a modified quizartinib molecule via standard amide bond formation or other robust coupling chemistries. The development of such multi-component molecules relies on advanced synthetic techniques that allow for the precise and efficient connection of complex fragments to yield the final heterobifunctional degrader.

Table 2: Research Findings for this compound in Cellular Assays

Cell Line Measurement Value Notes
MOLM-14 FLT3 Degradation Maximal degradation at 10-100 nM MOLM-14 is a human AML cell line with an FLT3-ITD mutation. researchgate.net

| MOLM-14 & MV4-11 | IC₅₀ | ~5-fold higher than quizartinib | Indicates lower anti-proliferative potency compared to the parent FLT3 inhibitor alone. researchgate.net |

Molecular Mechanism of Action of Tl13 149

Interference with the Ubiquitin-Proteasome System (UPS)

The primary mode of action for TL13-149 involves the strategic co-opting of the Ubiquitin-Proteasome System (UPS). The UPS is a fundamental cellular process responsible for the degradation of misfolded or no-longer-needed proteins, playing a critical role in maintaining cellular homeostasis. nih.govnih.gov This system operates through a cascade of enzymatic reactions involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes, which collectively attach a polyubiquitin (B1169507) chain to a target protein. nih.govaxcelead-us.com This polyubiquitin tag serves as a recognition signal for the 26S proteasome, a large protein complex that degrades the tagged protein into smaller peptides. nih.govaxcelead-us.com

This compound acts as a molecular bridge, physically linking the FLT3 protein to an E3 ubiquitin ligase, thereby hijacking this natural degradation pathway to specifically target FLT3. nih.govscienceopen.com

Role of the E3 Ubiquitin Ligase (Cereblon, CRBN) in this compound Mediated Degradation

Central to the function of this compound is its recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. researchgate.netsigmaaldrich.comnih.gov CRBN is the substrate recognition component of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4^CRBN). nih.govscielo.org.za this compound is constructed with a ligand that specifically binds to CRBN, effectively commandeering the entire CRL4^CRBN ligase machinery. researchgate.netnih.gov The design of this compound incorporates a pomalidomide-based ligand, which is known to bind to CRBN. researchgate.netnih.gov By engaging CRBN, this compound brings the catalytic activity of the E3 ligase into close proximity with the FLT3 protein. nih.govnih.gov The necessity of CRBN for the activity of this compound has been demonstrated in studies where the absence or mutation of CRBN renders the degrader ineffective. nih.gov

Structural Basis and Dynamics of Ternary Complex Formation (this compound:FLT3:CRBN)

The cornerstone of this compound's mechanism is the formation of a ternary complex, consisting of this compound, the FLT3 protein, and the CRBN E3 ligase. nih.govscienceopen.com This complex brings the target protein and the E3 ligase into an orientation that facilitates the transfer of ubiquitin. The stability and conformation of this ternary complex are critical determinants of the efficiency of protein degradation.

While a specific X-ray crystal structure of the this compound:FLT3:CRBN ternary complex has not been publicly documented, the principles of its formation are understood from studies of other PROTACs. biorxiv.orgresearchgate.net this compound itself is composed of two distinct warheads connected by a chemical linker: one warhead is the FLT3 inhibitor quizartinib (B1680412) (also known as AC220), and the other is a pomalidomide (B1683931) derivative that binds to CRBN. researchgate.netnih.gov The linker, in the case of this compound, is a polyethylene (B3416737) glycol (PEG)-based chain, which provides the necessary flexibility and length to allow for the simultaneous binding of both proteins. nih.gov

The formation of the ternary complex can be influenced by cooperativity, which describes the extent to which the binding of one protein to the PROTAC affects the binding of the other. creative-biolabs.combiorxiv.org Positive cooperativity, where the formation of the binary complex (e.g., this compound:CRBN) enhances the binding affinity for the second protein (FLT3), leads to a more stable and productive ternary complex. creative-biolabs.combiorxiv.org The specific protein-protein interactions between FLT3 and CRBN, induced by the binding of this compound, are crucial for the stability of the complex and the subsequent efficiency of degradation. biorxiv.org Computational modeling and molecular dynamics simulations are often employed to predict the structure and dynamics of such ternary complexes in the absence of experimental structures. nih.govscielo.org.zabiorxiv.org

Target Protein Ubiquitination and Subsequent Proteasomal Degradation

Once the this compound:FLT3:CRBN ternary complex is formed, the CRL4^CRBN E3 ligase catalyzes the transfer of ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine (B10760008) residues on the surface of the FLT3 protein. nih.govscienceopen.com The attachment of a chain of ubiquitin molecules (polyubiquitination) marks FLT3 for destruction. nih.gov The polyubiquitinated FLT3 is then recognized by the 26S proteasome. nih.govaxcelead-us.com The proteasome unfolds the tagged protein and degrades it into small peptides, effectively eliminating it from the cell. nih.gov A key feature of this process is the catalytic nature of this compound; after the degradation of the FLT3 protein, the PROTAC molecule is released and can go on to engage another FLT3 protein and E3 ligase, enabling multiple rounds of degradation. scienceopen.com

Kinase-Specific Degradation Profile and Off-Target Considerations

A critical aspect of any targeted therapy is its selectivity. This compound was specifically designed to be a selective degrader of FLT3. nih.govstanford.edu Its development was informed by the multi-kinase degrader TL12-186, with the goal of narrowing the degradation profile to primarily FLT3. nih.gov

Research findings have demonstrated the selectivity of this compound. In MOLM-14 cells, a human acute myeloid leukemia cell line, this compound induces robust degradation of FLT3 at concentrations between 10 and 100 nM. researchgate.netnih.gov Immunoblotting experiments have confirmed that while this compound effectively degrades FLT3, it does not lead to the degradation of other kinases such as Aurora Kinase A (AURKA), Bruton's tyrosine kinase (BTK), or Protein Tyrosine Kinase 2 Beta (PTK2B). nih.gov This indicates a high degree of selectivity for FLT3.

Below are data tables summarizing the degradation profile of this compound and its precursor.

Table 1: Kinase Degradation Profile of TL12-186 in MOLM-14 Cells This table is based on data from a quantitative multiplexed proteomic study and shows a selection of kinases significantly downregulated by the multi-kinase degrader TL12-186.

Kinase Target Percentage Degradation
AAK1 >25%
AURKA >25%
AURKB >25%
BTK >25%
CDK12 >25%
FLT3 >25%
FES >25%
FER >25%
PTK2 >25%
PTK2B >25%
ULK1 >25%

Table 2: Selective Degradation of FLT3 by this compound in MOLM-14 Cells This table is based on immunoblotting data and illustrates the selectivity of this compound for FLT3 degradation.

Compound (100 nM) FLT3 Degradation AURKA Degradation
TL12-186 Yes Yes

Preclinical Biological Evaluation and Pharmacological Characterization of Tl13 149

In Vitro Target Protein Degradation Assays

TL13-149 has been shown to induce potent, concentration-dependent degradation of the FLT3 protein. In in vitro studies using the FLT3-mutated AML cell line MOLM-14, this compound caused marked degradation of FLT3. nih.gov The most efficient degradation of FLT3 was observed at concentrations ranging from 10 to 100 nM. nih.govnih.gov Specifically, robust degradation was noted at a concentration of 10 nM. ashpublications.org While a precise half-maximal degradation concentration (DC50) is not consistently reported as a singular value, the effective concentration range highlights its potency. A hook effect, where the degradation efficiency decreases at supraoptimal concentrations due to the formation of non-productive binary complexes, has been observed with this class of molecules. nih.gov

Table 1: Concentration-Dependent FLT3 Degradation by this compound
CompoundCell LineEffective Concentration for DegradationSource
This compoundMOLM-1410 - 100 nM nih.govnih.gov
This compoundMOLM-14Robust degradation at 10 nM ashpublications.org

The degradation of target proteins induced by small-molecule PROTACs is typically a rapid and sustained process. oncotarget.com Studies on related multi-kinase degraders show that the primary degradation response can be captured following a 4-hour treatment period. frontiersin.org For other FLT3 PROTACs, the degradation of FLT3 was more pronounced after 4-8 hours of treatment. bio-conferences.org The depletion of the target protein can occur within a few hours and the effect can be sustained for 24 hours or longer. oncotarget.com Immunoblot analyses to confirm FLT3 degradation by this compound have been conducted following 12-hour co-treatment periods. frontiersin.org

This compound was developed from a multi-kinase degrader, TL12-186, with the goal of creating a more specific agent. nih.govimtm.cz TL12-186 was found to inhibit over 190 kinases and degrade 28 of them in MOLM-14 cells. frontiersin.orgbio-conferences.org In contrast, this compound was designed to be a selective FLT3 degrader. ashpublications.orgimtm.cz At a concentration of 100 nM, this compound selectively degrades FLT3. ashpublications.org This specificity is a key feature, distinguishing it from its multi-kinase inhibitor parent compounds and demonstrating the successful rational design of targeted protein degraders. frontiersin.org

Temporal Dynamics of FLT3 Degradation Kinetics

Cellular Efficacy Studies in Disease Models

The efficacy of this compound has been evaluated in human AML cell lines that harbor FLT3 internal tandem duplication (ITD) mutations, a common driver of the disease. These cell lines include MOLM-14 and MV4-11. nih.govnih.govnih.gov In both MOLM-14 and MV4-11 cells, this compound effectively induces the degradation of the FLT3 protein. nih.govnih.gov However, when assessing anti-proliferative effects, the parent inhibitor quizartinib (B1680412) (also known as AC220) exhibited a more potent effect, with IC50 values approximately fivefold lower than those of this compound in these cell lines. nih.govnih.gov This suggests that while this compound is a potent degrader, its ability to inhibit cell proliferation is less pronounced than that of its kinase inhibitor precursor in these specific models. oncotarget.comnih.gov

Table 2: Cellular Activity of this compound in FLT3-Mutated AML Cell Lines
Cell LineFLT3 Mutation StatusObserved Effect of this compoundSource
MOLM-14FLT3-ITDEfficient FLT3 degradation nih.govnih.gov
MV4-11FLT3-ITDInduces FLT3 degradation nih.gov

The constitutive activation of FLT3 due to mutations like ITD leads to the aberrant activation of multiple downstream signaling cascades that promote cell proliferation and survival. nih.govnih.govmdpi.com Key pathways activated by oncogenic FLT3 include RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5. dovepress.comnih.gov By inducing the degradation of FLT3, this compound is expected to inhibit these downstream pathways. bio-conferences.org The parent inhibitor, quizartinib, has been shown to specifically inhibit these signaling cascades. dovepress.comnih.gov Therefore, the degradation of FLT3 by this compound leads to a reduction in the phosphorylation of key downstream effector proteins such as STAT5, ERK, and AKT, thereby blocking the signals that drive leukemic cell growth. nih.govbio-conferences.org

Evaluation in FLT3-Mutated Cell Lines (e.g., MOLM-14, MV4-11)

Comparative Analysis with Traditional FLT3 Inhibitors

The development of Proteolysis Targeting Chimeras (PROTACs) like this compound, which are designed to induce the degradation of target proteins rather than merely inhibiting them, represents a novel therapeutic strategy. This compound was synthesized by linking the clinical FLT3 inhibitor quizartinib (AC220) to the cereblon (CRBN) E3 ligase ligand pomalidomide (B1683931). researchgate.netfrontiersin.org This design allows it to hijack the cell's ubiquitin-proteasome system to specifically destroy the FMS-like tyrosine kinase 3 (FLT3) protein, a key driver in certain types of acute myeloid leukemia (AML). researchgate.netsci-hub.se A comparative analysis with its parent inhibitor, quizartinib, reveals critical differences in their biological activities.

A significant finding in the preclinical evaluation of this compound is the discrepancy between its high efficacy in inducing FLT3 protein degradation and its comparatively modest effect on inhibiting cancer cell proliferation. researchgate.net In cellular assays using the MOLM-14 human AML cell line, this compound caused efficient degradation of the FLT3 protein at concentrations between 10 and 100 nM. researchgate.net Similar potent degradation was observed in both MOLM-14 and MV4-11 cell lines. researchgate.net

However, this potent degradative activity did not directly translate into superior anti-proliferative effects when compared to its parent inhibitor, quizartinib. researchgate.netnih.gov Studies have shown that quizartinib exhibits an approximately fivefold lower half-maximal inhibitory concentration (IC50) for cell growth than this compound in both MOLM-14 and MV4-11 cells. researchgate.net This indicates that despite the successful degradation of the FLT3 protein by this compound, the traditional inhibitory mechanism of quizartinib is more effective at halting cell proliferation in these models. researchgate.net Some PROTACs designed for other cancer-related proteins have shown little anti-proliferative or pro-apoptotic effects, and this compound falls into this category. researchgate.netnih.govnih.gov The extent of FLT3 degradation achieved by this compound provided minimal improvement to its antiproliferative effects. nih.gov This suggests that for certain targets like FLT3, potent enzymatic inhibition may be a more critical determinant of anti-leukemic activity than the reduction of the total protein level.

Table 1: Comparative Anti-proliferative Activity of Quizartinib and this compound in FLT3-ITD+ AML Cell Lines

CompoundCell LineGrowth Inhibition (IC50/GI50)Source
Quizartinib (AC220) MOLM-14~0.73 nM researchgate.netnih.gov
MV4-11~0.40 nM researchgate.netnih.gov
This compound MOLM-14~5x higher than Quizartinib researchgate.net
MV4-11~5x higher than Quizartinib researchgate.net

Note: IC50/GI50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data indicates that a lower concentration of quizartinib is needed to inhibit cell proliferation compared to this compound.

The analysis of target protein levels following sustained exposure to a therapeutic agent is crucial for understanding potential resistance mechanisms. For traditional FLT3 inhibitors, a reversible increase in FLT3 protein levels has been noted under prolonged treatment, which may contribute to acquired resistance. nih.gov

In the case of the FLT3 degrader this compound, the response to treatment has shown unexpected complexities. While PROTACs are generally designed to induce sustained depletion of target proteins, some studies have reported surprising results with this compound. nih.gov In one study, treatment of MOLM-14 cells with this compound led to an unexpected increase in FLT3 protein levels. frontiersin.org This counterintuitive finding suggests that the cellular response to this specific degrader may involve compensatory feedback mechanisms that upregulate FLT3 expression, potentially counteracting the intended degradation. frontiersin.orgnih.gov This observation contrasts with the typical expectation for PROTACs, which often achieve significant and sustained protein reduction after 24 to 48 hours. nih.gov Further investigation into the long-term effects and the dynamics of the protein response is necessary to fully understand the cellular adaptations to prolonged this compound treatment.

Structure Activity Relationship Sar Studies and Rational Protac Optimization for Tl13 149

Influence of Linker Length and Chemical Composition on Degradation Efficiency and Ternary Complex Formation

The linker connecting the FLT3-binding moiety and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. computabio.comresearchgate.net Its length, rigidity, and chemical makeup directly influence the geometry and stability of the ternary complex, which in turn dictates the efficiency of protein degradation. researchgate.netsigmaaldrich.com

In the development of FLT3-targeting PROTACs, including the precursor to TL13-149, various linker compositions have been explored. Polyethylene (B3416737) glycol (PEG) linkers are commonly used due to their ability to increase water solubility and allow for systematic variation in length. researchgate.netbiochempeg.com The optimization of linker length is a crucial step; for instance, a PROTAC developed by the Crews group featuring an optimized linker outperformed an earlier version, highlighting the critical role of linker length and flexibility in ternary complex formation. Studies have shown that both linker length and composition govern the conformations of the ternary complex, which ultimately affects the degradation selectivity of the target protein. sigmaaldrich.com

Research on various PROTACs has demonstrated that the design of the linker directly impacts the formation efficiency and stability of the target protein-PROTAC-E3 ligase ternary complex. researchgate.net The chemical composition of the linker, beyond just its length, also plays a significant role. The introduction of different functional groups can alter properties such as solubility and cell permeability. computabio.combiochempeg.com For example, the use of click chemistry has provided a valuable tool for assembling PROTACs with diverse linker groups, facilitating the rapid screening of different linker architectures. sigmaaldrich.combiochempeg.com

The following table summarizes the degradation efficiency of various FLT3 PROTACs, highlighting the impact of different linkers and E3 ligase ligands.

CompoundTarget LigandE3 Ligase LigandLinker TypeDegradation Efficiency (DC50)Cell LinesReference
This compound Quizartinib (B1680412) (AC220)Pomalidomide (B1683931)PEG-based10-100 nMMOLM-14, MV4-11 researchgate.netnih.gov
TL13-117 Quizartinib (AC220)PomalidomidePEG-based10-100 nMMOLM-14, MV4-11 nih.govnih.gov
Crews' PROTAC QuizartinibVHL ligandOptimizedOutperformed CRBN-based PROTACNot Specified
PF15 Pyrrolopyrimidine analogPomalidomideNot SpecifiedNot SpecifiedNot Specified nih.gov
CRBN(FLT3)-8 GilteritinibPomalidomide8-atom linkerHighNot Specified nih.gov

Modifications to the E3 Ligase Ligand Moiety and their Impact on this compound Activity

The choice of the E3 ligase and its corresponding ligand is another cornerstone of PROTAC design. nih.gov The vast majority of reported PROTACs, including this compound, recruit either the Von Hippel-Lindau (VHL) or cereblon (CRBN) E3 ligases. nih.gov this compound utilizes a pomalidomide-based ligand to recruit CRBN. nih.govresearchgate.netnih.gov

The selection of the E3 ligase can significantly impact a PROTAC's activity. While VHL-dependent PROTACs are sometimes considered to require less extensive linker optimization, CRBN ligands offer the advantage of lower molecular weight and more favorable drug-like properties. nih.gov The expression levels of the recruited E3 ligase in target cells can also influence PROTAC efficacy. nih.gov

Modifications to the E3 ligase ligand itself can be used to create important control compounds. For instance, epimerization of the chiral proline ring in a VHL ligand prevents its recruitment of VHL. researchgate.net Similarly, for CRBN-recruiting PROTACs like this compound, adding a methyl group to the glutarimide (B196013) nitrogen of pomalidomide abrogates its ability to bind CRBN, creating an inactive control molecule with nearly identical physicochemical properties. nih.govprogenra.com These negative controls are crucial for confirming that the observed protein degradation is indeed dependent on the formation of a ternary complex and the subsequent ubiquitin-proteasome system pathway. nih.govuni-kiel.de

The development of PROTACs has also seen the exploration of ligands for other E3 ligases beyond VHL and CRBN, although this remains an active area of research. nih.gov The ability to recruit different E3 ligases could provide a strategy to overcome resistance mechanisms or to achieve cell-type-specific degradation. nih.gov

Exploration of Alternative FLT3-Binding Ligand Analogs

The target-binding ligand of a PROTAC is responsible for its selectivity. In the case of this compound, the FLT3-binding moiety is derived from quizartinib (AC220), a potent and selective type II FLT3 inhibitor. researchgate.netresearchgate.net However, the development of resistance to FLT3 inhibitors, often through secondary mutations, necessitates the exploration of alternative binding ligands. nih.gov

Researchers have developed FLT3-targeting PROTACs based on other inhibitors, such as dovitinib (B548160) and gilteritinib. nih.govnih.govimtm.cz Gilteritinib, a type I FLT3 inhibitor, has the advantage of being effective against both FLT3-ITD and tyrosine kinase domain (TKD) mutations. nih.gov The development of gilteritinib-based PROTACs, such as CRBN(FLT3)-8, has demonstrated the potential of using different FLT3 binders to achieve potent degradation. nih.gov

The following table provides an overview of different FLT3 inhibitors that have been used or could be considered for developing FLT3-targeting PROTACs.

FLT3 InhibitorInhibitor TypeNotesReference
Quizartinib (AC220) Type IIBinds to the inactive conformation of FLT3. Used in this compound. researchgate.net
Gilteritinib Type IBinds to the active conformation of FLT3; effective against ITD and TKD mutations. nih.gov
Sorafenib Type IIA multi-kinase inhibitor with activity against FLT3. researchgate.net
Crenolanib Type IA potent FLT3 inhibitor. nih.gov
Dovitinib Not SpecifiedUsed as a warhead in an FLT3-targeting PROTAC. imtm.cz

Computational and Biophysical Approaches in Guiding this compound Analog Design

The rational design of optimized PROTACs like this compound is increasingly supported by computational and biophysical methods. nih.gov These approaches provide valuable insights into the formation and dynamics of the ternary complex, helping to guide the design of more potent and selective degraders. mghpcc.orgeurofinsdiscovery.com

Biophysical techniques are essential for experimentally validating the predictions from computational models and for characterizing the binding events in detail. nih.goveurofinsdiscovery.combruker.com Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can be used to measure the binding affinities and kinetics of the PROTAC to its individual protein partners and to quantify the cooperativity of ternary complex formation. eurofinsdiscovery.combruker.com Structural biology techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution snapshots of the ternary complex, revealing the precise interactions that stabilize it. sci-hub.se

The integration of computational and biophysical approaches creates a powerful feedback loop for PROTAC optimization. nih.gov Computational models can generate hypotheses that are then tested experimentally, and the experimental data is used to refine and improve the computational models. arxiv.orgflatironinstitute.org This iterative process accelerates the discovery of next-generation degraders with improved efficacy and drug-like properties. nih.gov

Preclinical Efficacy in in Vivo Models of Flt3 Driven Pathologies

Development and Characterization of Appropriate In Vivo Animal Models for FLT3-Related Diseases

To accurately assess the therapeutic potential of novel compounds like TL13-149, robust and representative in vivo animal models are indispensable. The development of such models for FLT3-driven diseases has been a critical area of research, aiming to recapitulate the complex pathophysiology of human conditions.

A variety of animal models are utilized in the study of FLT3-related diseases, each with its own set of advantages and limitations. These include:

Xenograft Models: These models involve the transplantation of human cancer cells into immunodeficient mice, such as Non-obese diabetic/severe combined immunodeficiency (NOD/SCID) or NSG mice. haematologica.orgnih.gov For FLT3-driven AML, cell lines like MV4-11 and MOLM-14, which harbor FLT3 internal tandem duplication (ITD) mutations, are commonly used. haematologica.orgnih.gov Patient-derived xenograft (PDX) models, where primary patient tumor cells are implanted, offer a more clinically relevant system by preserving the heterogeneity of the original tumor. ashpublications.org While valuable for assessing anti-leukemic activity, a significant drawback of xenograft models is the lack of a fully functional immune system, which can limit the evaluation of immunotherapeutic interactions. ashpublications.org

Genetically Engineered Mouse Models (GEMMs): These models involve the introduction of specific genetic mutations, such as the FLT3-ITD mutation, directly into the mouse genome. ashpublications.org This approach allows for the study of disease development and progression in the context of a fully immunocompetent system. ashpublications.org For instance, a triple mutant AML model incorporating Npm1cA, Idh2 R140Q, and Flt3 ITD mutations has been developed to create an aggressive and reproducible form of AML. ashpublications.org

Zebrafish Models: The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying hematological malignancies due to its rapid development and genetic tractability. acs.org Overexpression of the human FLT3-ITD mutation in zebrafish can induce a phenotype characterized by an expansion of hematopoietic stem cells, providing a platform for in vivo screening of potential therapeutic compounds. acs.org

The characterization of these models involves a multi-faceted approach, including:

Histopathological Analysis: Examination of tissues such as bone marrow, spleen, and liver to assess tumor cell infiltration and organ damage. ashpublications.org

Flow Cytometry: To identify and quantify specific cell populations, such as leukemic blasts expressing characteristic surface markers (e.g., CD11b+cKit+ in some AML models). ashpublications.org

Molecular Analysis: Confirmation of the presence and expression of the target mutation (e.g., FLT3-ITD) at the DNA, RNA, and protein levels. biocytogen.com

The choice of model depends on the specific research question. For instance, xenograft models are well-suited for initial efficacy studies of targeted agents, while GEMMs are crucial for understanding the interplay between the targeted therapy and the immune system.

Assessment of this compound Mediated FLT3 Degradation in Animal Tissues and Organs

A key mechanism of action for this compound is its function as a proteolysis-targeting chimera (PROTAC). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.gov this compound was specifically designed by linking a FLT3 inhibitor, quizartinib (B1680412), to a ligand for the Cereblon (CRBN) E3 ligase. nih.gov

The assessment of this compound's ability to degrade FLT3 in vivo is a critical step in its preclinical evaluation. This is typically investigated in animal models engrafted with FLT3-mutant human leukemia cells. Following administration of this compound, various tissues and organs are harvested to quantify the levels of the FLT3 protein.

Methods for Assessing FLT3 Degradation:

MethodDescriptionApplication in this compound Studies
Western Blotting A widely used technique to detect and quantify specific proteins in a tissue homogenate.Used to measure the levels of total and phosphorylated FLT3 in tumor tissues and other organs from treated animals, providing direct evidence of protein degradation. nih.gov
Immunohistochemistry (IHC) Allows for the visualization of protein expression and localization within the context of tissue architecture.Can be used to assess the reduction of FLT3 protein in specific cell populations within the bone marrow or other affected tissues. biorxiv.org
Flow Cytometry Can be used to measure the surface expression of FLT3 on leukemic cells isolated from the blood, bone marrow, or spleen of treated animals.Provides a quantitative measure of FLT3 reduction on a per-cell basis. aacrjournals.org

Studies have shown that FLT3-targeting PROTACs can effectively reduce the levels of FLT3 protein in cellular models. nih.gov In vivo studies with similar compounds have demonstrated a decrease in phosphorylated FLT3 and its downstream signaling targets in animal models. nih.gov While specific in vivo degradation data for this compound is not extensively published, the preclinical development of such compounds relies heavily on demonstrating target engagement and degradation in relevant animal models. nih.gov

Investigation of Molecular and Cellular Responses to this compound in Preclinical Organisms

The degradation of the FLT3 protein by this compound is expected to trigger a cascade of molecular and cellular events, ultimately leading to an anti-leukemic effect. Investigating these responses in preclinical models provides crucial insights into the compound's mechanism of action and its therapeutic potential.

Molecular Responses:

The constitutive activation of mutant FLT3 drives the activation of several downstream signaling pathways that promote cell proliferation and survival. nih.gov The degradation of FLT3 by this compound is anticipated to lead to the downregulation of these pathways.

Key Downstream Signaling Pathways of FLT3:

PathwayFunction in AMLExpected Response to this compound
STAT5 Promotes cell survival and proliferation.Decreased phosphorylation and activation. thno.org
RAS/MAPK (ERK) Regulates cell growth and differentiation.Decreased phosphorylation and activation. thno.org
PI3K/AKT Mediates cell survival and inhibits apoptosis.Decreased phosphorylation and activation. nih.gov

The investigation of these molecular responses often involves techniques like Western blotting to measure the phosphorylation status of key signaling proteins in tumor samples from treated animals. thno.org

Cellular Responses:

The molecular changes induced by this compound are expected to translate into observable cellular responses, including:

Inhibition of Proliferation: The shutdown of pro-proliferative signaling pathways should lead to a decrease in the rate of leukemia cell division. This can be assessed by measuring tumor growth in xenograft models or the percentage of leukemic cells in the bone marrow. haematologica.org

Induction of Apoptosis: The suppression of survival signals can trigger programmed cell death in cancer cells. Apoptosis can be measured using techniques like TUNEL staining or by assessing the expression of apoptotic markers like cleaved caspase-3.

Cell Differentiation: In some cases, blocking the aberrant signaling in leukemia cells can induce them to differentiate into more mature, non-proliferative cell types.

Translational Research Methodologies for Predicting Preclinical Outcomes

Translational research aims to bridge the gap between preclinical findings and clinical applications. nih.govdanaher.com In the context of developing this compound, several methodologies are employed to enhance the predictive value of preclinical studies for human clinical trials. nih.gov

Key Translational Methodologies:

Biomarker Development: Identifying and validating biomarkers is a cornerstone of translational research. nih.gov For a FLT3-targeted therapy like this compound, potential biomarkers include:

Predictive Biomarkers: The presence of a FLT3 mutation (e.g., ITD or TKD) is a key predictive biomarker, identifying patients most likely to respond to the therapy.

Pharmacodynamic Biomarkers: Measuring the levels of FLT3 protein or the phosphorylation of its downstream targets (e.g., pSTAT5, pERK) in patient samples can confirm target engagement and help determine the optimal biological dose. nih.gov

Resistance Biomarkers: Investigating the mechanisms of resistance, such as secondary mutations in FLT3 or the activation of bypass signaling pathways, is crucial for predicting and overcoming treatment failure. The F691L mutation, for example, has been identified as a potential resistance mechanism for some FLT3 inhibitors. thno.org

Advanced Preclinical Models: As previously discussed, the use of more clinically relevant models, such as PDX models and humanized mouse models, can improve the prediction of clinical efficacy. ashpublications.org These models better recapitulate the heterogeneity and tumor microenvironment of human disease.

"Clinical Trial in a Dish" (CTiD): This approach involves using primary patient cells in vitro to test the efficacy and toxicity of a new drug before it enters clinical trials. leicabiosystems.com This can help to stratify patients and predict individual responses.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: This involves correlating the concentration of the drug in the body (pharmacokinetics) with its biological effect (pharmacodynamics). aacrjournals.org By establishing a clear PK/PD relationship in preclinical models, researchers can better predict the required therapeutic exposure in humans.

The successful translation of a compound like this compound from the laboratory to the clinic depends on a rigorous and well-designed preclinical research program that incorporates these translational methodologies. By carefully selecting and characterizing in vivo models, thoroughly assessing target degradation and its downstream consequences, and utilizing predictive biomarkers, researchers can increase the likelihood of clinical success for this promising new therapeutic agent.

Advanced Research Methodologies and Analytical Approaches in Tl13 149 Studies

Application of Chemoproteomic Strategies for Target Engagement and Deconvolution

Chemoproteomics serves as a cornerstone in the study of TL13-149, providing powerful tools to identify the proteins it directly interacts with inside the cell. pku.edu.cn These strategies are essential for both confirming engagement with its intended target and for "deconvolution," the process of identifying any unintended or "off-target" interactions across the entire proteome. pku.edu.cn

This compound was developed as a degrader targeting FMS-like tyrosine kinase 3 (FLT3), a protein implicated in acute myeloid leukemia (AML). nih.govresearchgate.net Chemoproteomic approaches can validate that this compound successfully engages FLT3 within the complex environment of a cancer cell. nih.gov Methods like thermal proteome profiling or competitive chemical proteomics can provide direct evidence of on-target engagement without requiring modification of the compound, which could alter its properties. elifesciences.org

A key aspect of this analysis is ensuring the engagement is dependent on the E3 ligase component of the PROTAC, typically cereblon (CRBN). nih.gov Cellular CRBN engagement assays are performed to confirm that the molecule effectively interacts with the E3 ligase machinery, a prerequisite for its degradation activity. nih.gov By comparing the interaction profile of this compound with that of its constituent parts—the kinase inhibitor (quizartinib) and the E3 ligase ligand (pomalidomide)—researchers can precisely map the interactions driven by the complete PROTAC molecule. researchgate.netnih.gov

Table 1: Target Engagement Profile of this compound

Target ProteinTarget TypeMethodologySignificance
FLT3Primary TargetCompetitive ChemoproteomicsConfirms engagement with the intended therapeutic target in leukemia cells. nih.govresearchgate.net
AURKAOff-TargetKiNativ, Multiplexed ProteomicsIdentified as a protein engaged and potentially degraded by related degraders. nih.gov
CRBNE3 LigaseCellular Thermal Shift Assay (CETSA), CRBN PulldownValidates interaction with the E3 ligase, which is essential for PROTAC function. nih.gov

Quantitative Proteomics and Mass Spectrometry for Degradation Profiling

Once target engagement is confirmed, the next critical step is to determine which proteins are actually degraded. Quantitative proteomics, primarily using mass spectrometry, offers an unbiased, global view of protein abundance changes across the proteome following treatment with this compound. nih.gov This approach is vital for creating a "degradation profile" that defines the compound's selectivity.

The typical workflow involves treating cancer cell lines, such as the MOLM-14 leukemia cell line which harbors an FLT3 mutation, with this compound. researchgate.netnih.gov For comparison, control groups are treated with a vehicle (like DMSO), the parent kinase inhibitor alone, or a negative control analog that cannot bind to the E3 ligase. nih.gov After a set period, cells are harvested, proteins are extracted and digested into peptides, which are then analyzed by high-resolution mass spectrometry. nih.gov

Using techniques like Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC), researchers can precisely quantify the relative abundance of thousands of proteins simultaneously. mdpi.comharvard.edu A successful degradation profile for this compound would show a significant and selective reduction in FLT3 levels compared to the controls. nih.gov The data also reveals the degradation of any off-target proteins, providing a comprehensive assessment of the PROTAC's specificity. nih.gov These findings are often validated using orthogonal methods like Western blotting for a subset of identified proteins. nih.gov

Table 2: Illustrative Degradation Profile in MOLM-14 Cells

ProteinFunctionObserved Degradation (%)Method
FLT3Receptor Tyrosine Kinase>80%Quantitative Mass Spectrometry, Western Blot researchgate.netnih.gov
AURKASerine/Threonine Kinase~50%Quantitative Mass Spectrometry nih.gov
GAPDHHousekeeping ProteinNo significant changeWestern Blot (Control) nih.gov
BTKTyrosine KinaseVariableQuantitative Mass Spectrometry nih.gov

Biophysical Techniques for Characterizing Ternary Complex Stability and Kinetics

The efficacy of a PROTAC like this compound is critically dependent on its ability to form a stable ternary complex, consisting of the target protein (FLT3), the PROTAC molecule itself, and the E3 ligase (CRBN). nih.govsci-hub.se Biophysical techniques are employed to measure the physical properties of this complex, including its stability (how long it stays together) and kinetics (the rates at which it forms and dissociates).

Several methods are available to characterize these interactions:

Surface Plasmon Resonance (SPR): This technique can measure the binding and dissociation kinetics of the ternary complex in real-time. nih.gov By immobilizing one component (e.g., the target protein) on a sensor chip and flowing the other components over it, SPR can determine the association (kon) and dissociation (koff) rates, which are crucial for understanding degradation efficiency. escholarship.org

Isothermal Titration Calorimetry (ITC): ITC measures the heat changes that occur upon molecular binding, providing information on binding affinity (KD), stoichiometry, and the thermodynamic forces driving complex formation.

Fluorescence Polarization (FP): FP assays can be used in a competitive binding format to measure the affinity of the components for one another and to study the cooperativity of ternary complex formation. sci-hub.se Positive cooperativity, where the binding of one protein enhances the binding of the other, is often a hallmark of an effective PROTAC.

These studies provide deep mechanistic insights, revealing, for example, that the stability of the ternary complex often correlates with the rate and extent of target degradation. nih.govnih.gov

Table 3: Biophysical Techniques for Ternary Complex Analysis

TechniqueParameter MeasuredImportance for this compound
Surface Plasmon Resonance (SPR)Binding Affinity (KD), Association/Dissociation Rates (kon/koff)Quantifies the real-time kinetics of the FLT3-TL13-149-CRBN complex, which influences degradation rate. nih.govescholarship.org
Isothermal Titration Calorimetry (ITC)Binding Affinity (KD), Thermodynamics (ΔH, ΔS)Determines the thermodynamic drivers of complex formation and confirms binding stoichiometry.
Fluorescence Polarization (FP)Binding Affinity, CooperativityMeasures how the binding of FLT3 and CRBN to this compound influence each other. sci-hub.se
X-ray Crystallography3D Atomic StructureVisualizes the precise protein-protein and protein-PROTAC interactions that stabilize the ternary complex. nih.gov

Advanced Imaging Techniques for In Vivo Monitoring of this compound Effects

To translate cellular findings into a whole-organism context, advanced imaging techniques are used to monitor the effects of this compound in vivo. nih.govnih.gov These non-invasive methods allow for the real-time visualization and quantification of a drug's impact on tumor growth and target protein levels in animal models, typically mice. nih.govlabcorp.com

For a leukemia model relevant to this compound, one common approach is Bioluminescence Imaging (BLI) . This involves using leukemia cells (e.g., MOLM-14) that have been engineered to express a luciferase enzyme. nih.govlabcorp.com When these cells are introduced into a mouse, they establish tumors that emit light upon injection of a substrate (luciferin). The intensity of the light, captured by a sensitive camera, serves as a direct readout of the tumor burden. labcorp.com By imaging the mice over time, researchers can monitor the anti-tumor efficacy of this compound by observing the reduction in bioluminescent signal compared to untreated animals. labcorp.com

Another powerful modality is Magnetic Resonance Imaging (MRI) , which provides high-resolution anatomical images. nih.gov It can be used to precisely track changes in the size and location of tumors, including disseminated disease in sites like the bone marrow or liver, which is highly relevant for leukemia. nih.gov While less common for PROTACs, specialized imaging probes or reporter genes could theoretically be developed to directly visualize target degradation in vivo, offering a dynamic view of the drug's pharmacodynamic effects in real-time.

Table 4: In Vivo Imaging Modalities for this compound Studies

Imaging TechniquePrincipleApplication for this compoundKey Advantage
Bioluminescence Imaging (BLI)Detects light from luciferase-expressing tumor cells. labcorp.comMonitors overall tumor burden and response to therapy in leukemia models. nih.govHigh throughput, sensitive for quantifying viable tumor cells. labcorp.com
Magnetic Resonance Imaging (MRI)Uses magnetic fields to generate detailed anatomical images.Tracks changes in tumor volume and detects metastases in deep tissues like bone marrow. nih.govExcellent soft tissue contrast and high spatial resolution. nih.gov
Positron Emission Tomography (PET)Detects radiation from a positron-emitting radiotracer.Could be used with a radiolabeled ligand to assess target engagement in vivo.Provides functional and quantitative metabolic information.

Current Research Challenges and Future Perspectives for Tl13 149 and Flt3 Degraders

Addressing the Discrepancy Between Protein Degradation and Functional Cellular Outcomes

A primary challenge highlighted by the study of TL13-149 is the observed disconnect between successful protein degradation and the ultimate functional effect on cancer cells. In acute myeloid leukemia (AML) cell lines such as MOLM-14 and MV4-11, this compound and its analog TL13-117 were shown to induce the degradation of the FLT3 protein at concentrations between 10 and 100 nM. nih.govmedchemexpress.com

However, this degradation did not translate into superior anti-proliferative activity. The parent inhibitor, quizartinib (B1680412), exhibited an IC50 value (a measure of inhibitory concentration) that was approximately five times lower than that of TL13-117 and this compound, indicating that the inhibitor alone was more potent at stopping cell growth. nih.govtmc.edu This suggests that the extent of FLT3 degradation achieved by these specific PROTACs provided little to no improvement in their anti-proliferative effects. nih.gov In some cases, treatment with these PROTACs even led to an unexpected increase in FLT3 levels. ewadirect.com

Several factors may explain this discrepancy:

Insufficient Degradation Potency: It is possible that a more profound or sustained level of protein degradation is required to outperform the potent kinase inhibition of the parent drug. nih.gov

Dynamic Cellular Responses: The cell may have compensatory feedback mechanisms. A reversible increase in FLT3 protein levels has been noted as a potential resistance mechanism to FLT3 inhibitors, and this dynamic signaling response might counteract the effects of partial degradation. nih.govimtm.cz

The "Hook Effect": PROTACs can exhibit a phenomenon known as the "hook effect," where their efficacy decreases at high concentrations because the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex (target-PROTAC-E3 ligase). medchemexpress.comnih.gov

Cell Permeability: The larger size and complex structure of PROTACs compared to small molecule inhibitors can result in poorer cell permeability, which might lead to lower effective intracellular concentrations. nih.govnih.gov

Table 1: Comparison of Cellular Activity for FLT3-Targeted Compounds

Compound Target/Mechanism E3 Ligase Key Finding Reference(s)
Quizartinib (AC220) FLT3 Inhibition N/A High anti-proliferative potency (low IC50). nih.govtmc.edu
This compound FLT3 Degradation CRBN Induces FLT3 degradation but has a higher IC50 (lower potency) than Quizartinib. nih.govmedchemexpress.comtmc.edu
Quizartinib-VHL PROTAC FLT3 Degradation VHL More potent cell growth inhibition (>3.5-fold) than Quizartinib. nih.gov

Strategies for Enhancing the Druggability Profile of this compound Analogs

Improving the therapeutic potential of FLT3 degraders requires enhancing their drug-like properties. The initial challenges with molecules like this compound have spurred research into several optimization strategies. researchgate.net

Linker Optimization: The linker connecting the target-binding and E3-ligase-binding moieties is not merely a spacer. Its length, composition, and attachment points are crucial for the stability and geometry of the ternary complex, which directly impacts degradation efficiency and druggability. bio-conferences.orgnih.gov

E3 Ligase Selection: As noted, switching the recruited E3 ligase from CRBN to VHL has yielded FLT3 PROTACs with greater potency, demonstrating this as a key strategic choice. nih.govnih.gov While over 600 E3 ligases exist in the human genome, only a few, including CRBN, VHL, IAPs, and MDM2, have been extensively used in PROTAC design. nih.gov

Property-Based Optimization: A significant challenge for PROTACs is achieving good oral bioavailability. researchgate.net The development of a degrader named CPD-1224, while ultimately optimized for the ALK protein, provides a case study in this approach. medchemexpress.com The strategy involved simultaneous optimization of pharmacological properties and physicochemical characteristics, leading to an orally bioavailable derivative that avoided common PROTAC liabilities like hemolysis. medchemexpress.com Though CPD-1224 binds to FLT3 as an off-target, the principles of its design—improving metabolic stability and oral absorption—are directly applicable to creating superior analogs of FLT3-specific degraders. medchemexpress.com The development of another orally bioavailable FLT3 degrader, A20, further underscores that these druggability challenges can be overcome through rational design. medchemexpress.comresearchgate.net

Potential Mechanisms of Resistance to FLT3 Degradation by PROTACs

Resistance to FLT3-targeting PROTACs can emerge from several mechanisms, some inherited from the parent inhibitor and others unique to the degradation machinery.

On-Target Mutations: Because PROTACs like this compound use an inhibitor (quizartinib) as the "warhead" to bind the target, mutations in the FLT3 kinase that prevent this binding will also confer resistance to the degrader. nih.gov Clinically relevant resistance mutations to FLT3 inhibitors include the D835Y mutation in the tyrosine kinase domain (TKD) and the F691L gatekeeper mutation. nih.gov Indeed, a VHL-based FLT3 PROTAC showed reduced activity against cells with the F691L mutation. nih.gov

Mutations in the Ubiquitin-Proteasome System: A critical vulnerability for PROTACs is the E3 ligase they recruit. A study using a dual FLT3/CDK9 degrader demonstrated that in CRBN-deficient AML cells, the PROTAC failed to degrade its targets and instead acted only as a standard inhibitor. nih.gov This confirms that mutations in or downregulation of the CRBN gene can be a direct mechanism of resistance to CRBN-based degraders like this compound. nih.gov

Off-Target Resistance: Cancer cells can develop resistance by activating alternative survival pathways that bypass their dependency on FLT3 signaling. These can include the PI3K/AKT, MAPK/ERK, and STAT5 pathways.

Microenvironment-Mediated Resistance: The bone marrow microenvironment can protect leukemia cells by secreting FLT3 ligands, which can stabilize the receptor, or by upregulating drug-metabolizing enzymes like CYP3A4 that can degrade the PROTAC molecule.

Exploration of Combinatorial Approaches with this compound or its Derivatives

Combining FLT3 degraders with other therapeutic agents is a promising strategy to enhance efficacy and overcome resistance. Preclinical data for FLT3 inhibitors and next-generation degraders suggest several effective partnerships.

A particularly strong rationale exists for combining FLT3 degraders with BCL-2 inhibitors, such as venetoclax (B612062). FLT3 inhibitors have been shown to downregulate the expression of MCL-1, an anti-apoptotic protein that is a known resistance factor to venetoclax. By degrading FLT3, a PROTAC would presumably replicate this effect, resensitizing AML cells to BCL-2 inhibition and creating a powerful synergistic effect. A study with a different FLT3 PROTAC, Z29, confirmed this, showing a higher synergy score when combined with venetoclax compared to the combination of an inhibitor (gilteritinib) and venetoclax.

Other potential combination strategies include:

PP2A-Activating Drugs (PADs): Concurrent treatment of FLT3 inhibitors with PADs like FTY720 has been shown to synergistically induce cytotoxicity in AML cells by enhancing the proteasomal degradation of key oncogenic proteins Pim-1 and c-Myc.

HSP90 or HSP70 Inhibitors: FLT3 is a client protein of the Hsp90 chaperone. Combining chaperone inhibitors with FLT3 degraders could offer a multi-pronged attack to destabilize the protein and promote its destruction.

Broader Implications of this compound Research for Novel Protein Degradation Therapies

The research surrounding this compound and other first-generation FLT3 degraders has provided several crucial lessons that are shaping the future of targeted protein degradation.

First, the path to discovering this compound involved the use of a multi-kinase degrader, TL12-186, in a chemoproteomic screen to identify which kinases were susceptible to CRBN-mediated degradation. nih.govstanford.edu This strategy of using promiscuous degraders to map the "degradable" portion of the proteome is a powerful tool for new drug target identification. stanford.edu

Second, the experience with this compound delivered a critical insight for the field: protein degradation does not automatically equate to superior therapeutic efficacy . nih.govtmc.edu This has tempered initial hype and focused research on understanding the complex relationship between degradation kinetics, downstream signaling, and cellular compensatory mechanisms. It underscores the need for developing PROTACs that are not just degraders, but catalytically efficient and potent degraders. medchemexpress.com

Finally, the shortcomings of early degraders like this compound have directly fueled the development of next-generation molecules with vastly improved properties. The creation of FLT3 PROTACs that are more potent than their parent inhibitors, are orally bioavailable, and show enhanced synergy in combination therapies demonstrates clear progress in the field. nih.govresearchgate.net This iterative cycle of design, testing, and learning from failure is accelerating the journey of PROTACs from research tools to clinically viable therapeutics. nih.govresearchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TL13-149
Reactant of Route 2
TL13-149

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。